molecular formula C10H13BrFNO B13289098 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol

1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol

Cat. No.: B13289098
M. Wt: 262.12 g/mol
InChI Key: BNIJZCBKKBXFRR-UHFFFAOYSA-N
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Description

1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol is an organic compound that features a bromine and fluorine-substituted phenyl group attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol typically involves the reaction of 4-bromo-3-fluorobenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide or halohydrin, leading to the formation of the desired amino alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol
  • ®-1-((4-amino-2-bromo-5-fluorophenyl)amino)-3-(benzyloxy)propan-2-ol

Comparison: 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H13BrFNO

Molecular Weight

262.12 g/mol

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H13BrFNO/c1-7(14)5-13-6-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3

InChI Key

BNIJZCBKKBXFRR-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)Br)F)O

Origin of Product

United States

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